5-(2-Hydroxyethyl)-1-methylpyridin-2-one
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Overview
Description
5-(2-Hydroxyethyl)-1-methylpyridin-2-one is an organic compound with a pyridine ring substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one typically involves the reaction of 2-chloromethylpyridine with ethylene glycol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the chloromethyl group, resulting in the formation of the hydroxyethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)-1-methylpyridin-2-one.
Reduction: Formation of 5-(2-hydroxyethyl)-1-methylpyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(2-Hydroxyethyl)-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A monomer used in the production of hydrogels and contact lenses.
5-(2-Hydroxyethyl)-4-methylthiazole: A compound with similar functional groups but a different heterocyclic ring structure.
Uniqueness
5-(2-Hydroxyethyl)-1-methylpyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
XXOIHQQNLNIITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CCO |
Origin of Product |
United States |
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